molecular formula C21H26N4O3S B2835194 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893929-24-3

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

カタログ番号: B2835194
CAS番号: 893929-24-3
分子量: 414.52
InChIキー: YXBZYFQWMQEECR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by a hybrid heterocyclic scaffold. Its structure integrates a thieno[3,4-c]pyrazole core, a tert-butyl group at position 2, and a 5-oxopyrrolidine-3-carboxamide moiety substituted with a 4-methoxyphenyl group. The pyrrolidinone ring introduces conformational flexibility and hydrogen-bonding capacity, which may influence target binding. The 4-methoxyphenyl substituent likely modulates solubility and electronic properties.

特性

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-21(2,3)25-19(16-11-29-12-17(16)23-25)22-20(27)13-9-18(26)24(10-13)14-5-7-15(28-4)8-6-14/h5-8,13H,9-12H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBZYFQWMQEECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide

(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

Key Comparisons:

  • Core Heterocycle: The patent compounds feature a pyridazine ring, whereas the target compound has a thienopyrazole fused system. Pyridazines are electron-deficient and often used in kinase inhibitors, while thienopyrazoles may offer enhanced aromatic stacking and metabolic resistance.
  • Substituents: Both patent compounds include trifluoromethylpyrimidine and morpholine-ethoxy groups, which are absent in the target compound. These substituents likely improve target affinity (e.g., kinase ATP-binding pockets) and solubility, respectively.
  • Biological Implications: The patent compounds’ trifluoromethyl and pyrimidine groups suggest optimization for potency against kinases (e.g., JAK or PI3K families). The target compound’s pyrrolidinone-carboxamide may target proteases or GPCRs .

Commercial Analogues from Biopharmacule Speciality Chemicals

The catalog lists:

2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide

2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-naphthalen-1-yldiazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide

Key Comparisons:

  • Core Structure: These analogues use a pyrazole ring instead of thienopyrazole. Pyrazoles are common in COX-2 inhibitors and antimicrobial agents.
  • Functional Groups: Both feature tetradecanamide chains and diazenyl linkers, which are absent in the target compound. The long aliphatic chain may enhance membrane permeability or confer detergent-like properties. The trichlorophenyl group in Biopharmacule compounds suggests antimicrobial or agrochemical applications, contrasting with the target’s methoxyphenyl group.
  • Applications: The diazenyl and naphthalene groups imply use in dyes or photodynamic therapy, diverging from the target compound’s likely therapeutic focus .

Data Table: Structural and Functional Comparison

Feature Target Compound Patent Compound 1 (EP 4 374 877) Biopharmacule Compound 1
Core Heterocycle Thieno[3,4-c]pyrazole Pyridazine Pyrazole
Key Substituents 4-Methoxyphenyl, tert-butyl, pyrrolidinone Trifluoromethylpyrimidine, morpholine-ethoxy Tetradecanamide, trichlorophenyl, diazenyl
Molecular Weight (Da)* ~430 (estimated) ~800–850 ~900–950
Solubility Moderate (methoxy enhances polarity) Low (trifluoromethyl reduces polarity) Very low (long alkyl chain)
Potential Applications CNS disorders, enzyme inhibition Kinase inhibitors Antimicrobials, dyes

*Molecular weights estimated using PubChem tools; exact values require experimental data.

Research Findings and Implications

  • Metabolic Stability: The tert-butyl group in all compounds enhances resistance to oxidative metabolism. However, the target compound’s thienopyrazole core may offer superior stability compared to pyridazines, which are prone to hydrolysis .
  • Target Selectivity: The patent compounds’ trifluoromethylpyrimidine groups are optimized for kinase ATP-binding pockets, while the target’s pyrrolidinone-carboxamide may favor proteases (e.g., MMPs or caspases).
  • Synthetic Complexity: Biopharmacule compounds’ diazenyl and tetradecanamide groups increase synthetic difficulty compared to the target compound’s simpler architecture.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound?

Answer:
The compound’s synthesis involves multi-step routes, typically starting with the formation of the thieno[3,4-c]pyrazole core, followed by functionalization of substituents (e.g., tert-butyl and 4-methoxyphenyl groups). Key optimization strategies include:

  • Solvent Selection : Use anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis of reactive intermediates .
  • Catalysts : Triethylamine or similar bases can enhance reaction rates and selectivity during amide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and ensuring intermediate purity .
  • Temperature Control : Reactions often require precise temperature ranges (e.g., 0–5°C for sensitive steps like cyclization) to avoid side products .

Basic: How should researchers characterize the compound’s structure and purity?

Answer:
Comprehensive characterization requires:

  • Spectroscopic Analysis :
    • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing thieno[3,4-c]pyrazole ring protons from pyrrolidine protons) .
    • IR : Identify functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly if biological activity hinges on stereochemical features .

Advanced: How can contradictory data on biological activity be resolved?

Answer:
Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from:

  • Structural Analogues : Compare activity of derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with chlorophenyl groups) to isolate key pharmacophores .
  • Assay Conditions : Standardize protocols for cell lines, buffer pH, and incubation times to reduce variability .
  • Computational Validation : Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate with mutagenesis studies .

Advanced: What experimental designs are effective for studying reaction mechanisms?

Answer:
Mechanistic studies require:

  • Isotopic Labeling : Incorporate deuterium or ¹³C at reactive sites (e.g., carbonyl groups) to track bond cleavage/formation via NMR .
  • Kinetic Analysis : Monitor reaction rates under varying temperatures and concentrations to distinguish between SN1/SN2 or radical pathways .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) to map transition states and energy barriers, guided by ICReDD’s reaction path search methods .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:
SAR studies should:

  • Vary Substituents : Synthesize analogues with modifications to the tert-butyl, 4-methoxyphenyl, or pyrrolidone moieties to assess impact on solubility and target binding .
  • Bioisosteric Replacement : Replace the thieno[3,4-c]pyrazole core with pyrazolo[3,4-d]pyrimidine to evaluate scaffold flexibility .
  • Data-Driven Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Advanced: How should researchers address inconsistent yields in multi-step syntheses?

Answer:
Inconsistent yields often stem from:

  • Intermediate Stability : Protect sensitive intermediates (e.g., using tert-butyldimethylsilyl groups for hydroxyl protection) .
  • Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
  • Scale-Up Adjustments : Re-evaluate purification methods (e.g., switching from column chromatography to recrystallization) for larger batches .

Advanced: What computational tools are suitable for predicting interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors) .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over time .
  • QSAR Models : Generate predictive models using datasets of analogous compounds (e.g., thieno-pyrazole derivatives) to prioritize synthesis targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。